Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-
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Overview
Description
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, is a chemical compound with the molecular formula C26H22O2P. It is a member of the phosphonium family, which are quaternary phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-phenoxyacetophenone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces triphenylphosphine oxide.
Reduction: Produces triphenylphosphine derivatives.
Substitution: Produces various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biological systems as a probe or marker.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, involves its ability to form stable phosphonium ylides. These ylides can participate in various chemical reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The stability of the ylide is due to the resonance structures that can be formed, which distribute the charge over the molecule .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphonium, (2-oxo-2-propoxyethyl)triphenyl-: Similar in structure but with a propoxy group instead of a phenoxy group.
Uniqueness
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, is unique due to its phenoxy group, which imparts different chemical properties compared to its analogs. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .
Properties
CAS No. |
105507-10-6 |
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Molecular Formula |
C26H22O2P+ |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(2-oxo-2-phenoxyethyl)-triphenylphosphanium |
InChI |
InChI=1S/C26H22O2P/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1 |
InChI Key |
HLJDVRNPTFTFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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